- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Cas no 942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine)
![1H-Pyrazolo[3,4-B]pyridin-5-amine structure](https://ja.kuujia.com/scimg/cas/942185-01-5x500.png)
942185-01-5 structure
商品名:1H-Pyrazolo[3,4-B]pyridin-5-amine
1H-Pyrazolo[3,4-B]pyridin-5-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazolo[3,4-b]pyridin-5-amine
- 5-Amino-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridin-5-ylamine
- pyrazolo[5,4-b]pyridine-5-ylamine
- OVICNYHPCJRQEY-UHFFFAOYSA-N
- SBB073488
- STL414928
- PB20505
- AK114280
- ST1171144
- AB0038308
- ST45255704
- Y5668
- 2H-pyrazolo[3,4-b]pyridin-5-amine
- WQA
- SCHEMBL1496196
- DTXSID20673053
- AKOS005169606
- EN300-176231
- 1H-Pyrazolo[3 pound not4-b]pyridin-5-amine
- CS-D0316
- SY031794
- MFCD10699403
- DB-345760
- 942185-01-5
- GS-6692
- 1H-Pyrazolo[3,4-B]pyridin-5-amine
-
- MDL: MFCD10699403
- インチ: 1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10)
- InChIKey: OVICNYHPCJRQEY-UHFFFAOYSA-N
- ほほえんだ: N1NC2C(=CC(=CN=2)N)C=1
計算された属性
- せいみつぶんしりょう: 134.059246208g/mol
- どういたいしつりょう: 134.059246208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.6
- 疎水性パラメータ計算基準値(XlogP): 0.1
1H-Pyrazolo[3,4-B]pyridin-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-176231-0.25g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 0.25g |
$27.0 | 2023-09-20 | |
Enamine | EN300-176231-2.5g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 2.5g |
$119.0 | 2023-09-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00423-1G |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 97% | 1g |
¥ 640.00 | 2023-04-12 | |
Chemenu | CM109144-50g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 50g |
$1513 | 2024-07-19 | |
Enamine | EN300-176231-1.0g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 1g |
$56.0 | 2023-06-03 | |
Chemenu | CM109144-1g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 1g |
$94 | 2024-07-19 | |
eNovation Chemicals LLC | D494268-1G |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 97% | 1g |
$105 | 2024-05-23 | |
Enamine | EN300-176231-10.0g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 10g |
$435.0 | 2023-06-03 | |
Chemenu | CM109144-10g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 10g |
$473 | 2024-07-19 | |
Chemenu | CM109144-100g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 100g |
$2459 | 2024-07-19 |
1H-Pyrazolo[3,4-B]pyridin-5-amine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Stannous chloride Solvents: Ethanol , Toluene ; 3 h, 70 °C; 70 °C → rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
リファレンス
- N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
リファレンス
- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Ethyl acetate ; 22 °C
リファレンス
- Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious InhibitorsACS Medicinal Chemistry Letters, 2011, 2(5), 342-347,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 1 atm, rt
リファレンス
- Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategyEuropean Journal of Medicinal Chemistry, 2017, 131, 1-13,
合成方法 6
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 15 h, rt
リファレンス
- Preparation of substituted bicyclic aromatic carboxamide and urea derivatives as vanilloid receptor ligands, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Ethanol ; rt; 1 h, rt
リファレンス
- Novel imidazopyriminespyrazolopyridin-benzenesulfonamide analog antifungal compounds directed against plant pathogenic basidiomycete fungi, World Intellectual Property Organization, , ,
1H-Pyrazolo[3,4-B]pyridin-5-amine Raw materials
- 5-Nitro-1H-pyrazolo[3,4-b]pyridine
- Carbamic acid, N-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[3,4-b]pyridin-5-yl]-, 1,1-dimethylethyl ester
1H-Pyrazolo[3,4-B]pyridin-5-amine Preparation Products
1H-Pyrazolo[3,4-B]pyridin-5-amine 関連文献
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine) 関連製品
- 1092655-64-5(2-(chloromethyl)-6-(propan-2-yl)pyridine)
- 1803777-77-6(Methyl 3-cyano-4-hydroxymethyl-2-(trifluoromethoxy)benzoate)
- 2200697-63-6(6-methyl-2-{1-(1-phenylcyclopropanecarbonyl)azetidin-3-ylmethyl}-2,3-dihydropyridazin-3-one)
- 1213667-68-5((2S)-2-amino-2-(2,5-dimethylphenyl)ethan-1-ol)
- 1934406-27-5(Cyclohexene, 4-(chloromethyl)-4-(2-propen-1-yl)-)
- 1261949-04-5(5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol)
- 134575-99-8(endo-3-Aza-bicyclo[4.1.0]heptan-5-ol)
- 115215-92-4(5H-Indazol-5-one, 1,4,6,7-tetrahydro-1-methyl-)
- 331-01-1(2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate)
- 2228767-74-4(2-azido-2-5-(trifluoromethyl)furan-2-ylethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:942185-01-5)1H-Pyrazolo[3,4-B]pyridin-5-amine

清らかである:99%
はかる:100g
価格 ($):1548.0